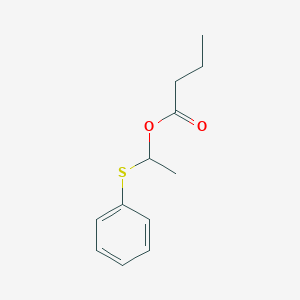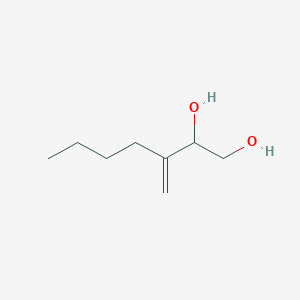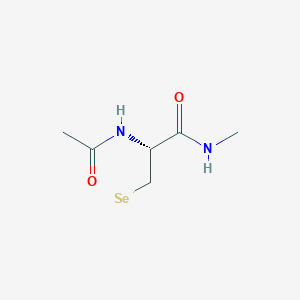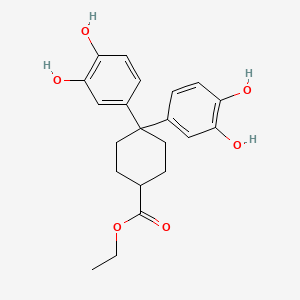methylene}dibenzene CAS No. 312283-37-7](/img/structure/B14248372.png)
1,1'-{[4-(Benzyloxy)phenyl](chloro)methylene}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)trityl chloride is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)trityl chloride can be synthesized through the reaction of trityl chloride with benzyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds via an SN1 mechanism, where the trityl cation is formed and subsequently reacts with the benzyl alcohol to form the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(Benzyloxy)trityl chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)trityl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like pyridine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols or amines yield the corresponding trityl-protected derivatives, while oxidation reactions can produce benzoic acid derivatives .
Applications De Recherche Scientifique
4-(Benzyloxy)trityl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask reactive hydroxyl or amino groups.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)trityl chloride involves the formation of a stable trityl cation intermediate during its reactions. This cation can then react with various nucleophiles to form protected derivatives. The stability of the trityl cation is a key factor in its effectiveness as a protecting group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trityl Chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in some applications.
Benzyl Chloride: Another protecting group but less stable and more prone to side reactions.
Tetrahydropyranyl (THP) Ethers: Used as protecting groups for alcohols but require harsher conditions for removal.
Uniqueness
4-(Benzyloxy)trityl chloride stands out due to its combination of stability and ease of removal under mild conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection of functional groups are required .
Propriétés
Numéro CAS |
312283-37-7 |
|---|---|
Formule moléculaire |
C26H21ClO |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
1-[chloro(diphenyl)methyl]-4-phenylmethoxybenzene |
InChI |
InChI=1S/C26H21ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-16-18-25(19-17-24)28-20-21-10-4-1-5-11-21/h1-19H,20H2 |
Clé InChI |
KRBYHRYWQFNKHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)

![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)


![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)

![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
